1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole
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Overview
Description
1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a dichloromethylbenzene ring, which is further connected to an ethyl-substituted imidazole ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-ethylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-imidazole bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The dichloro groups on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active site residues, leading to inhibition or modulation of enzyme activity. The dichloro groups may enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-2-methylimidazole: This compound shares the dichloro and methyl groups but lacks the sulfonyl and ethyl-imidazole moieties.
4,5-dichloro-2-methylbenzenesulfonyl chloride: Similar in structure but lacks the ethyl-imidazole group.
Uniqueness
1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of both the sulfonyl and imidazole groups allows for versatile reactivity and binding interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-ethylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c1-3-12-15-4-5-16(12)19(17,18)11-7-10(14)9(13)6-8(11)2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUCBQDLKFBKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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